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Compound of Interest

Compound Name: 4,4,4-Trifluorobutan-2-ol

Cat. No.: B021308 Get Quote

An In-depth Technical Guide to the Synthesis and Properties of 4,4,4-Trifluorobutan-2-ol

Introduction
4,4,4-Trifluorobutan-2-ol is a fluorinated secondary alcohol that has garnered significant

interest within the scientific community, particularly in the fields of medicinal chemistry and

materials science. Its structure, featuring a chiral center adjacent to a trifluoromethyl (CF₃)

group, makes it a valuable stereogenic building block. The incorporation of the CF₃ moiety into

organic molecules can profoundly influence their physicochemical and biological properties,

often enhancing metabolic stability, lipophilicity, and binding affinity. This guide provides a

comprehensive overview of the synthesis, properties, and applications of 4,4,4-Trifluorobutan-
2-ol, designed for researchers, chemists, and professionals in drug development.

Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a compound is critical for its effective use in

synthesis and application.

Key Physical and Chemical Properties
The properties of 4,4,4-Trifluorobutan-2-ol are summarized in the table below, compiled from

authoritative chemical databases.[1]
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Property Value

IUPAC Name 4,4,4-trifluorobutan-2-ol

CAS Number 101054-93-7[1]

Molecular Formula C₄H₇F₃O[1]

Molecular Weight 128.09 g/mol [1]

Appearance Liquid

Boiling Point 118-119 °C[2]

SMILES CC(CC(F)(F)F)O[1]

InChIKey MZYWEUWEIXJBPQ-UHFFFAOYSA-N[1]

Synthesis Methodologies
The synthesis of 4,4,4-Trifluorobutan-2-ol can be accomplished through several strategic

routes. The choice of method often depends on the desired scale, stereochemical outcome,

and availability of starting materials.

Method 1: Reduction of 4,4,4-Trifluorobutan-2-one
The most direct and common laboratory-scale synthesis involves the reduction of the

corresponding ketone, 4,4,4-Trifluorobutan-2-one. This approach is efficient and allows for both

racemic and enantioselective preparations.

Causality of Reagent Choice:

Sodium borohydride (NaBH₄): A mild and selective reducing agent, ideal for reducing

ketones without affecting other sensitive functional groups. It is safer and easier to handle

than more powerful hydrides.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent. While effective, it is less

selective and highly reactive with protic solvents, requiring anhydrous conditions and careful

handling.
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Asymmetric Reduction: For drug development applications, obtaining enantiomerically pure

(S)- or (R)-4,4,4-Trifluorobutan-2-ol is often essential. This is achieved through asymmetric

reduction using chiral catalysts or enzymes, which can provide high enantiomeric excess (ee).

Experimental Protocol: Racemic Synthesis via Ketone Reduction

Setup: A round-bottom flask equipped with a magnetic stirrer is charged with 4,4,4-

Trifluorobutan-2-one (1.0 eq) and a suitable solvent such as methanol or ethanol at 0 °C (ice

bath).

Reduction: Sodium borohydride (NaBH₄) (1.1 eq) is added portion-wise to the stirred

solution, maintaining the temperature at 0 °C.

Reaction Monitoring: The reaction is stirred for 1-2 hours and monitored by Thin Layer

Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is fully

consumed.

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous

solution of ammonium chloride (NH₄Cl).

Extraction: The product is extracted from the aqueous layer using an organic solvent like

ethyl acetate or dichloromethane.

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,

and concentrated under reduced pressure. The crude product can be purified by distillation

to yield pure 4,4,4-Trifluorobutan-2-ol.

4,4,4-Trifluorobutan-2-one 4,4,4-Trifluorobutan-2-ol
Reduction1) NaBH₄, Methanol

2) Aqueous Workup

Click to download full resolution via product page

Caption: Reduction of a trifluoromethyl ketone to the corresponding alcohol.

Method 2: Grignard Reaction Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b021308?utm_src=pdf-body
https://www.benchchem.com/product/b021308?utm_src=pdf-body
https://www.benchchem.com/product/b021308?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


An alternative approach involves the construction of the carbon skeleton using a Grignard

reaction. This method is valuable when the corresponding ketone is not readily available.

Reaction Logic: This pathway utilizes a nucleophilic attack of a methyl Grignard reagent on

3,3,3-trifluoropropanal. The resulting alkoxide is then protonated during an aqueous workup to

yield the final secondary alcohol.

Experimental Protocol: Grignard Synthesis

Grignard Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g.,

Nitrogen or Argon), magnesium turnings (1.1 eq) are suspended in anhydrous diethyl ether

or THF. A small amount of methyl iodide is added to initiate the reaction. The remaining

methyl iodide (1.0 eq) is added dropwise to maintain a gentle reflux.

Aldehyde Addition: The freshly prepared methylmagnesium iodide solution is cooled to 0 °C.

A solution of 3,3,3-trifluoropropanal (1.0 eq) in the same anhydrous solvent is added

dropwise.

Reaction: The mixture is allowed to warm to room temperature and stirred for several hours

until the aldehyde is consumed (monitored by TLC/GC).

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

Purification: The product is extracted, dried, and purified via distillation as described in

Method 1.

Method 3: Industrial-Scale Synthesis Route
A patented method suitable for larger-scale production starts from 3-halogen-1,1,1-

trifluoropropane.[3] This multi-step process avoids some of the limitations of the previous

methods and offers a stable and reliable yield for kilogram-scale amplification.[3]
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3-Halogen-1,1,1-trifluoropropane

4,4,4-Trifluorobutanal

Grignard formation followed by
reaction with DMF or similar formylating agent

4,4,4-Trifluorobutan-2-ol

Reduction with Borohydride
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Caption: Multi-step synthesis pathway from a halogenated precursor.[3]

Applications in Drug Development and Research
The trifluoromethyl group is a key pharmacophore. Its high electronegativity and steric profile

can significantly alter a molecule's properties:

Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to

oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a

drug.

Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its

ability to cross cell membranes.

Binding Interactions: The group can participate in unique non-covalent interactions with

biological targets, potentially enhancing binding affinity and selectivity.

4,4,4-Trifluorobutan-2-ol serves as a crucial chiral precursor for synthesizing complex

molecules where these properties are desired. For instance, related trifluoromethylated
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structures are key components in the synthesis of potent enzyme inhibitors, such as inhibitors

for monoamine oxidase A (MAO-A).[4] The enantioselective synthesis of such building blocks is

paramount for developing stereochemically pure active pharmaceutical ingredients (APIs).[5][6]

Safety and Handling
Proper handling of 4,4,4-Trifluorobutan-2-ol is essential due to its potential hazards.

Information is derived from standard Safety Data Sheets (SDS).[7][8]

Hazards: The compound is generally flammable and may form explosive mixtures with air.[7]

[8] It can cause skin and serious eye irritation. Inhalation of vapors may cause respiratory

irritation.

Personal Protective Equipment (PPE): Always use in a well-ventilated chemical fume hood.

Wear appropriate PPE, including:

Tightly fitting safety goggles or a face shield.[7]

Chemical-resistant gloves (e.g., nitrile).

A protective lab coat.

Handling Precautions: Keep away from heat, sparks, open flames, and other ignition

sources.[7][8] Use non-sparking tools and take precautionary measures against static

discharge.[7]

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[7]

First Aid:

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical

attention.[7][8]

Skin: Wash off immediately with plenty of soap and water.[8]

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and

seek medical attention.[7][8]
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Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.[7]

Conclusion
4,4,4-Trifluorobutan-2-ol is a cornerstone building block for modern organic and medicinal

chemistry. Its synthesis, particularly via enantioselective routes, provides access to valuable

chiral intermediates for drug discovery and materials science. A thorough understanding of its

properties, synthesis, and handling protocols is crucial for harnessing its full potential in a safe

and effective manner.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b021308#4-4-4-trifluorobutan-2-ol-synthesis-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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